L-Seryl-L-prolyl-L-phenylalanine
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Overview
Description
(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple chiral centers, making it a subject of interest in stereochemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid typically involves multiple steps, including the protection and deprotection of functional groups, chiral resolution, and coupling reactions. Common synthetic routes may include:
Chiral Resolution: Separation of enantiomers using chiral chromatography or crystallization.
Coupling Reactions: Formation of peptide bonds using reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Protection/Deprotection: Use of protecting groups such as Boc (tert-Butyloxycarbonyl) for amines and TBDMS (tert-Butyldimethylsilyl) for alcohols.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of automated synthesizers, continuous flow reactors, and large-scale chiral resolution techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to ketones or carboxylic acids using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reduction of ketones or carboxylic acids to alcohols using reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, amines, and other nucleophiles
Major Products
The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation of the alcohol group may yield a ketone, while reduction of a ketone may yield an alcohol.
Scientific Research Applications
(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-3-hydroxypropanoic acid: A simpler analog with similar functional groups but lacking the pyrrolidine and phenyl groups.
(S)-Pyrrolidine-2-carboxylic acid: Contains the pyrrolidine ring but lacks the amino and hydroxy groups.
(S)-3-Phenylpropanoic acid: Contains the phenyl group but lacks the amino and hydroxy groups.
Uniqueness
(S)-2-((S)-1-((S)-2-Amino-3-hydroxypropanoyl)pyrrolidine-2-carboxamido)-3-phenylpropanoic acid is unique due to its combination of multiple functional groups and chiral centers, which confer specific stereochemical properties and biological activities. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
23827-76-1 |
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Molecular Formula |
C17H23N3O5 |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C17H23N3O5/c18-12(10-21)16(23)20-8-4-7-14(20)15(22)19-13(17(24)25)9-11-5-2-1-3-6-11/h1-3,5-6,12-14,21H,4,7-10,18H2,(H,19,22)(H,24,25)/t12-,13-,14-/m0/s1 |
InChI Key |
QUGRFWPMPVIAPW-IHRRRGAJSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CC2=CC=CC=C2)C(=O)O |
Origin of Product |
United States |
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